molecular formula C12H7F3N2O2 B8586135 2-(4-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid

2-(4-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid

Cat. No.: B8586135
M. Wt: 268.19 g/mol
InChI Key: DKZHWBMFSGJVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H7F3N2O2 and its molecular weight is 268.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7F3N2O2

Molecular Weight

268.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)10-16-6-5-9(17-10)11(18)19/h1-6H,(H,18,19)

InChI Key

DKZHWBMFSGJVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-pyrimidine-4-carboxylic acid (2.0 g, 13 mmol), 4-trifluoromethyl phenyl boronic acid (2.4 g, 13 mmol), tetrakis(triphenylphosphine)palladium(0) (0.7 g, 0.6 mmol), potassium phosphate (5.3 g, 25 mmol), 1,2-dimethoxyethane (40 mL) and water (8 mL) was heated to 80° C. under a blanket of nitrogen in a sealed tube. After 5 h, the mixture was partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were discarded, and the aqueous layer was acidified with concentrated HCl to pH 2. The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated. The residue was purified directly by FCC to afford a white solid (1.4 g, 42%). MS (ESI): mass calcd. for C12H7F3N2O2, 268.0 m/z found, 269.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
42%

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